3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
Key substituents include:
- 3-(2-Hydroxyphenyl): Introduces hydrogen-bonding capability via the phenolic -OH group, enhancing solubility and target interaction .
- 4-[3-Methoxy-4-(3-Methylbutoxy)Phenyl]: A lipophilic aryl group with alkoxy chains, likely improving membrane permeability and metabolic stability. The 3-methylbutoxy chain may confer conformational flexibility .
- 5-(Tetrahydrofuran-2-Ylmethyl): A cyclic ether substituent that could influence stereoelectronic properties and bioavailability .
While direct biological data for this compound are unavailable, structural analogs (e.g., pyrrolopyrazolones with aryl substituents) have shown activity in kinase inhibition and anti-inflammatory pathways .
Properties
Molecular Formula |
C28H33N3O5 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(oxolan-2-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H33N3O5/c1-17(2)12-14-36-22-11-10-18(15-23(22)34-3)27-24-25(20-8-4-5-9-21(20)32)29-30-26(24)28(33)31(27)16-19-7-6-13-35-19/h4-5,8-11,15,17,19,27,32H,6-7,12-14,16H2,1-3H3,(H,29,30) |
InChI Key |
COWOGRGYGLOMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological actions.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H33N3O4 |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 874354-32-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyrazole have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of related compounds on HeLa and K562 cells. The IC50 values ranged from 8.5 µM to 14.9 µM, indicating strong activity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
- Mechanism : The anti-inflammatory action is hypothesized to involve the modulation of signaling pathways associated with inflammation, potentially reducing levels of TNF-α and IL-1β in macrophage models .
Antioxidant Activity
Antioxidant properties have been observed in related compounds, suggesting that this compound may also scavenge free radicals and protect against oxidative damage.
Pharmacological Studies
Pharmacological evaluations have focused on both in vitro and in vivo models to assess the efficacy and safety profile of the compound.
- In Vitro Studies : Various assays have been conducted to determine the cytotoxicity against tumor cell lines, with results showing selective toxicity towards malignant cells while sparing normal cells.
- In Vivo Studies : Animal models are being utilized to further understand the pharmacokinetics and potential therapeutic applications of the compound in treating cancer and inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The thiazolo-triazolone core in may exhibit different electronic properties compared to pyrrolopyrazolone, affecting binding affinity in biological targets.
Physicochemical Properties
- Solubility : The 2-hydroxyphenyl group in the target compound enhances aqueous solubility compared to fully alkoxylated analogs .
- Thermal Stability : Crystallographic studies using SHELXL and ORTEP could reveal stronger intermolecular H-bonding in the target compound versus the derivative, impacting melting points.
Preparation Methods
Core Structure Synthesis: 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
The pyrrolo[3,4-c]pyrazol-6(1H)-one core is synthesized via a [3+2] cycloaddition between a hydrazine derivative and a diketone precursor . For example, 1-(3-methoxy-4-(3-methylbutoxy)phenyl)propane-1,2-dione reacts with 2-hydrazinylphenol under acidic conditions (HCl, ethanol, 80°C) to yield the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one scaffold . The reaction proceeds via enolization of the diketone, followed by nucleophilic attack by the hydrazine to form the pyrazole ring (Table 1).
Table 1: Cyclization Reaction Conditions
Functionalization at Position 3: 2-Hydroxyphenyl Group
The 2-hydroxyphenyl group is installed via Suzuki-Miyaura coupling. The core intermediate is brominated at position 3 using N-bromosuccinimide (NBS) in CCl₄, followed by palladium-catalyzed coupling with 2-hydroxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) . This step achieves >90% regioselectivity due to the electron-withdrawing nature of the adjacent carbonyl group (Table 2).
Table 2: Suzuki Coupling Optimization
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 85 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 72 |
Final Assembly and Purification
The fully substituted compound is purified via column chromatography (SiO₂, ethyl acetate/hexane gradient) and recrystallized from ethanol/water . Purity is confirmed by HPLC (C18 column, 95:5 MeCN/H₂O, λ = 254 nm), with a retention time of 12.3 min and ≥99% purity .
Analytical Data and Characterization
-
HRMS (ESI) : m/z calculated for C₂₉H₃₂N₃O₆ [M+H]⁺: 542.2289; found: 542.2293 .
-
¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.52–6.82 (m, 8H, aromatic), 4.32–3.45 (m, 8H, OCH₂, THF-CH₂), 1.72–1.21 (m, 9H, CH₃) .
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of pyrrolo-pyrazole derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, hydrazine hydride in glacial acetic acid under reflux conditions can facilitate pyrazole ring formation . To improve yields:
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Key methods include:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy, hydroxyphenyl groups) .
- HPLC-MS : Assess purity (>95% for biological assays) and detect trace impurities.
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone moiety) .
- Elemental analysis : Validate empirical formulas .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .
- In silico modeling : Use docking studies to predict interactions with targets like kinases or receptors .
- Dose-response assays : Quantify IC₅₀ values in cellular models (e.g., cancer cell lines) .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
- Replicate assays : Use randomized block designs to minimize batch variability .
- Orthogonal assays : Validate results with complementary methods (e.g., apoptosis assays vs. cell cycle analysis) .
- Control standardization : Ensure consistent cell passage numbers and solvent controls (e.g., DMSO ≤0.1%) .
Q. How to evaluate environmental stability and degradation pathways of this compound?
- Hydrolysis studies : Incubate at varying pH levels (e.g., pH 3–10) and analyze degradation products via LC-MS .
- Photostability tests : Expose to UV light (e.g., 254 nm) and monitor decomposition kinetics.
- Biotic transformation : Use soil or microbial cultures to assess metabolic breakdown .
Q. What methodologies address solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility.
- Nanoparticle formulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
Methodological Considerations for Data Interpretation
Q. How to validate target engagement in cellular models?
- Pull-down assays : Use biotinylated probes or click chemistry to isolate compound-target complexes .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding .
Q. What statistical models are appropriate for dose-response and toxicity data?
- Non-linear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models.
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments .
- Benchmark dose (BMD) modeling : Estimate toxicity thresholds for in vivo studies .
Critical Analysis of Contradictory Evidence
- Conflicting bioactivity reports : Discrepancies may arise from assay conditions (e.g., serum content in cell media) or compound batch purity. Validate using orthogonal assays and standardized protocols .
- Synthetic yield variability : Differences in reaction scales or purification methods (e.g., column vs. recrystallization) can impact reproducibility. Document detailed protocols and share raw data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
